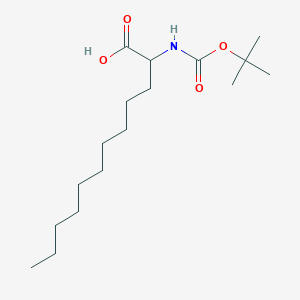

(2R)-2-(Boc-amino)dodecanoic acid

Description

Significance of Chiral α-Amino Acids as Building Blocks in Contemporary Organic Synthesis

Chiral α-amino acids are fundamental to life, serving as the primary constituents of proteins. Current time information in Bangalore, IN.nih.gov In the realm of organic synthesis, their importance is equally profound. These molecules are not merely components for building peptides; they are highly versatile chiral building blocks used to construct a vast array of complex organic molecules with specific three-dimensional arrangements. nih.gov The inherent chirality of amino acids is a critical feature, as the biological activity of many molecules is dependent on their specific stereochemistry. nih.gov For instance, in nature, proteins are almost exclusively synthesized from L-amino acids, and this stereospecificity is mirrored in the action of enzymes and receptor binding. Current time information in Bangalore, IN.bldpharm.com

The use of enantiomerically pure amino acids as starting materials allows chemists to introduce a defined stereocenter into a target molecule, a crucial step in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. The functional groups of amino acids—the amine and the carboxylic acid—provide convenient handles for a wide range of chemical transformations. Furthermore, the side chain (R-group) offers a point of diversity, allowing for the synthesis of a multitude of different structures. The development of protecting group strategies, such as the use of the Boc group, has been instrumental in expanding the utility of amino acids in synthesis. frontiersin.orgambeed.com The Boc group protects the amino function from unwanted reactions, allowing chemists to selectively perform reactions at other parts of the molecule. nih.gov This control is central to multi-step syntheses, including solid-phase peptide synthesis (SPPS), a cornerstone of modern bioorganic chemistry.

Stereochemical Purity and Enantioselectivity in Chemical Transformations Utilizing (2R)-2-(Boc-amino)dodecanoic Acid

The stereochemical purity of a chiral building block like this compound is paramount for its successful application in synthesis. The "(2R)" designation specifies the absolute configuration at the alpha-carbon, which is the stereogenic center of the molecule. Maintaining this configuration throughout a synthetic sequence is critical, as the introduction of even small amounts of the opposite enantiomer can have significant consequences for the biological activity and safety of the final product.

Enantioselectivity, the ability to favor the formation of one enantiomer over the other, is a guiding principle in modern asymmetric synthesis. The use of enantiomerically pure starting materials like this compound is one of the most reliable strategies to ensure the enantiopurity of the final product. The defined stereocenter of the building block is incorporated into the target molecule, transferring its chirality.

The Boc-protected amino group and the long dodecanoic acid chain of this molecule are particularly relevant for its use in the synthesis of lipopeptides. Lipopeptides are a class of molecules that often exhibit potent antimicrobial or other therapeutic properties, and their activity is frequently dependent on their specific stereochemistry. The synthesis of complex cyclic lipopeptides, such as iturin A or globomycin, relies on the precise assembly of chiral amino acids and lipid fragments. nih.govresearchgate.netresearchgate.net The use of a building block like this compound would allow for the direct incorporation of a lipophilic side chain with a defined stereocenter at the N-terminus of a peptide sequence, a key step in the synthesis of novel lipopeptide analogues with potentially enhanced biological activity. google.com

Current Research Landscape and Future Directions for this compound

The current research landscape for chiral, lipidated amino acids is heavily focused on the development of new therapeutic agents, particularly novel antibiotics. The rise of antimicrobial resistance has created an urgent need for new classes of drugs, and cyclic lipopeptides are a promising area of investigation. nih.gov These molecules often function by inserting into and disrupting the cell membranes of bacteria. The lipid tail, such as the dodecanoyl chain in this compound, plays a crucial role in this process by anchoring the molecule in the lipid bilayer.

Future research involving this compound and related structures is likely to be concentrated in several key areas:

Synthesis of Novel Lipopeptide Antibiotics: This compound is an ideal starting material for the synthesis of new analogues of known lipopeptide antibiotics like malacidin and iturin. frontiersin.orgresearchgate.net By systematically varying the amino acid sequence and the lipid component, researchers can create libraries of new compounds to screen for enhanced antimicrobial activity or improved pharmacological properties. The Boc group is well-suited for solid-phase peptide synthesis, which is a rapid and efficient method for generating such libraries.

Development of Peptide-Based Drug Delivery Systems: The lipophilic nature of the dodecanoic acid chain can be exploited to improve the delivery of peptide-based drugs. By attaching this lipidated amino acid to a therapeutic peptide, it may be possible to enhance its ability to cross cell membranes and reach its intracellular target.

Probes for Studying Biological Processes: Fluorescently labeled or otherwise tagged versions of this compound could be incorporated into peptides to create molecular probes for studying protein-lipid interactions and the dynamics of biological membranes.

Creation of Peptide-Based Biomaterials: The self-assembly properties of lipopeptides can be harnessed to create novel biomaterials, such as hydrogels for tissue engineering or nanoparticles for drug delivery. The defined structure of this compound would contribute to the controlled and predictable self-assembly of these materials.

Data Table

| Property | Value | Source(s) |

| Compound Name | This compound | achemblock.com |

| Synonym | (R)-2-((tert-butoxycarbonyl)amino)dodecanoic acid | achemblock.com |

| CAS Number | 1821791-33-6 | bldpharm.comachemblock.com |

| Molecular Formula | C17H33NO4 | achemblock.com |

| Molecular Weight | 315.45 g/mol | achemblock.com |

| Purity | ≥95% | achemblock.com |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in methanol (B129727), chloroform | N/A |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZABHIWVVZRYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 Boc Amino Dodecanoic Acid and Its Analogues

Asymmetric Synthetic Routes to Chiral α-Amino Acids

The asymmetric synthesis of chiral α-amino acids is a cornerstone of modern organic chemistry, driven by the importance of these molecules as components of peptides, natural products, and pharmaceuticals. General strategies can be broadly categorized into three main types: chiral pool synthesis, where a readily available chiral molecule is chemically transformed; de novo asymmetric synthesis, where the chiral center is created from a prochiral substrate using a chiral catalyst or auxiliary; and enzymatic methods, which leverage the inherent stereoselectivity of enzymes.

Chiral Pool Approaches Leveraging Dodecanoic Acid Precursors

Chiral pool synthesis utilizes naturally abundant, enantiomerically pure compounds as starting materials. For a long-chain α-amino acid like (2R)-2-(Boc-amino)dodecanoic acid, dodecanoic acid itself is a logical, albeit achiral, precursor. A common strategy involves the α-bromination of the carboxylic acid, for instance via a Hell-Volhard-Zelinskii reaction, followed by amination. The key challenge in this approach is the introduction of chirality. This is typically achieved through the resolution of the resulting racemic amino acid, often after N-protection.

Alternatively, a chiral starting material from the chiral pool can be elaborated to incorporate the decyl side chain. However, a more direct approach starting from dodecanoic acid and introducing the amine stereoselectively is often more desirable.

De Novo Asymmetric Synthesis Strategies

De novo strategies construct the chiral center during the synthesis, offering high levels of stereocontrol and flexibility.

Catalytic asymmetric hydrogenation is a powerful method for producing enantiomerically pure α-amino acids. This technique typically involves the hydrogenation of a prochiral α-enamide or α-acylaminoacrylate precursor in the presence of a chiral transition-metal catalyst. Rhodium and ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as DuPHOS and DIPAMP, are well-established for this transformation.

For the synthesis of this compound, a suitable precursor would be (Z)-2-(Boc-amino)dodec-2-enoic acid. Hydrogenation of this substrate using a chiral rhodium catalyst, such as one based on the (S,S)-Et-DuPHOS ligand, can yield the desired (R)-amino acid with high enantioselectivity. acs.org This method is highly efficient and atom-economical. The general applicability of asymmetric hydrogenation has been demonstrated for a wide variety of β-branched amino acids. acs.org

Table 1: Representative Catalysts in Asymmetric Hydrogenation for Amino Acid Synthesis

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |

| Rh(I)-(S,S)-Et-DuPHOS | α-Enamides | >95% |

| Ru-BINAP | α-Acylaminoacrylates | >90% |

| Ir-based catalysts | α-Secondary amino ketones | up to 99% |

Data compiled from studies on various amino acid syntheses.

Diastereoselective Alkylation: This classic strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent. The chirality is introduced via a covalently attached chiral auxiliary, which directs the approach of the electrophile (in this case, a decyl halide) to one face of the enolate. After the alkylation, the auxiliary is removed to yield the non-racemic α-amino acid.

A variety of chiral auxiliaries have been developed for this purpose, including those based on pseudoephedrine, camphor, and chiral oxazolidinones. Another successful approach uses chiral N-sulfinyl imines derived from glyoxylate, where the sulfinyl group acts as a powerful chiral controller. rsc.org Phase-transfer catalysis using chiral cinchona alkaloid-derived catalysts has also proven effective for the asymmetric alkylation of glycine imines, achieving high yields and enantioselectivities for various alkyl halides. acs.org

Table 2: Examples of Diastereoselective Alkylation of Glycine Imines

| Alkyl Halide | Catalyst/Auxiliary | Yield | Enantiomeric Excess (ee) |

| Benzyl (B1604629) Bromide | Chiral Calixarene PTC | ~98% | 99.9% acs.org |

| Propargyl Bromide | Chiral Calixarene PTC | 95% | 99.5% acs.org |

| Ethyl Bromide | Chiral Calixarene PTC | 96% | 99.0% acs.org |

PTC: Phase-Transfer Catalyst. Data from a study using a Cinchona-functionalized crown ether-strapped calix acs.orgarene catalyst. acs.org

Mannich-type Reactions: The asymmetric Mannich reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral nitrogen-containing molecules. buchler-gmbh.com In the context of α-amino acid synthesis, it involves the addition of a nucleophile (like a silyl (B83357) ketene (B1206846) acetal) to a chiral N-protected imino ester. The development of chiral catalysts, including those based on zirconium, copper, and proline derivatives, has enabled highly enantioselective Mannich reactions. acs.orgnih.gov These reactions can provide direct access to α-amino acid derivatives. nih.govacs.org For instance, a designed amino acid catalyst, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, has been shown to catalyze the reaction between aldehydes and N-PMP-protected α-imino esters to produce anti-products with excellent diastereo- and enantioselectivities (>97% ee). nih.gov

Suzuki Coupling: The palladium-catalyzed Suzuki cross-coupling reaction is a versatile tool for forming carbon-carbon bonds. In amino acid synthesis, it can be used to couple an organoboron reagent with a halide. For a target like this compound, this could involve coupling a decylboronic acid with a chiral α-bromo glycine derivative or, conversely, coupling an α-boryl glycine derivative with 1-iododecane. This method has been successfully applied to the synthesis of various unnatural amino acids, including those with aryl and vinyl side chains, demonstrating wide functional group tolerance. acs.orgnih.govnih.gov Recent advances have even enabled the use of novel alkyl amine-borane reagents for Suzuki-Miyaura cross-couplings with complex aryl halides. acs.org

Cross-Metathesis: Olefin cross-metathesis, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), offers a powerful route to construct complex olefinic side chains. illinois.edu To synthesize a precursor for this compound, one could perform a cross-metathesis reaction between a simple chiral α-amino acid containing a short terminal alkene side chain (like allylglycine) and 1-undecene. This would form an unsaturated C12 side chain, which could then be hydrogenated to give the final saturated product. The selectivity of cross-metathesis can be controlled by the choice of catalyst and the relative reactivity of the olefin partners. acs.orgacs.org This strategy has found application in modifying peptides and proteins. nih.govox.ac.uk

Enzymatic and Chemo-Enzymatic Synthesis of α-Amino Acid Derivatives

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them highly attractive for chiral synthesis.

Enzymatic Kinetic Resolution: A common and robust method for obtaining enantiomerically pure amino acids is the kinetic resolution of a racemic mixture. For this compound, this would typically involve the synthesis of racemic N-Boc-2-aminododecanoic acid. This racemic mixture is then subjected to an enzyme, such as a lipase (B570770) or an acylase, that selectively reacts with one enantiomer.

For example, lipase B from Candida antarctica (CALB) is widely used to selectively acylate or deacylate one enantiomer of a racemic alcohol or amine. dss.go.th In a resolution process, the racemic N-Boc amino acid could be esterified and then treated with a lipase in the presence of water to selectively hydrolyze the (S)-ester, leaving the desired (R)-ester untouched. researchgate.net Similarly, subtilisin has been used for the stereoselective aminolysis of racemic primary amines in organic solvents. nih.gov The unreacted enantiomer can then be separated from the product.

Chemo-Enzymatic Synthesis: This approach combines the strengths of chemical synthesis and biocatalysis. A typical chemo-enzymatic route to this compound might involve the chemical synthesis of a prochiral precursor, followed by a highly selective enzymatic step to install the chiral center. For example, an α-keto acid (2-oxododecanoic acid) could be synthesized chemically and then subjected to a transaminase enzyme, which stereoselectively transfers an amino group from a donor molecule (like L-alanine) to produce the (R)-amino acid.

Resolution of Racemates for Enantiomer Isolation

The synthesis of enantiomerically pure compounds like this compound often begins with a racemic mixture of 2-aminododecanoic acid. The separation of such a mixture into its individual enantiomers is a critical process known as resolution. pharmaguideline.comopenstax.org Since enantiomers possess identical physical properties such as melting point, boiling point, and solubility, standard separation techniques are ineffective. pharmaguideline.com The most common strategy involves converting the pair of enantiomers into a mixture of diastereomers, which have distinct physical properties and can therefore be separated. pharmaguideline.comlibretexts.org

This conversion is typically achieved by reacting the racemic amino acid with a single, pure enantiomer of a chiral resolving agent. libretexts.org For a racemic acid, a chiral base is used, and for a racemic base, a chiral acid is employed. pharmaguideline.com In the case of racemic 2-aminododecanoic acid, which is an amino acid and thus amphoteric, resolution can be achieved by reacting it with a chiral acid or base.

The reaction of the racemic mixture (containing both R- and S-2-aminododecanoic acid) with a pure chiral base, for instance, results in the formation of two different diastereomeric salts. pharmaguideline.comopenstax.org These salts, having different solubilities, can then be separated by methods like fractional crystallization. openstax.orglibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amino acid can be recovered by introducing a strong acid or base to break the salt bond, thereby regenerating the pure (R)- or (S)-enantiomer and the resolving agent. pharmaguideline.comlibretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)-1-phenylethylamine. pharmaguideline.comlibretexts.org For the resolution of basic compounds, chiral acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are frequently utilized. pharmaguideline.comlibretexts.org Another approach involves the use of (-)-dibenzoyl-tartaric acid, which has been successfully used to resolve racemic α-aminonitriles, precursors to α-amino acids. google.com

| Resolving Agent Type | Examples | Target Racemate |

| Chiral Bases | Brucine, Strychnine, Quinine, (R)-1-Phenylethylamine. pharmaguideline.comlibretexts.org | Racemic Acids |

| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid, (-)-Dibenzoyl-tartaric acid. pharmaguideline.comlibretexts.orggoogle.com | Racemic Bases |

Biological resolution methods also exist, where microorganisms such as the mold Penicillium glaucum can selectively metabolize one enantiomer from a racemic mixture, leaving the other behind. pharmaguideline.compsu.edu

Chemical Protection and Deprotection Strategies

In the synthesis of complex molecules like peptides or other derivatives using this compound, the protection of reactive functional groups is essential to prevent unwanted side reactions. biosynth.com

Tert-Butoxycarbonyl (Boc) Protection Chemistry of the α-Amino Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino functionality in amino acids. peptide.comfishersci.co.uk It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. fishersci.co.ukorganic-chemistry.org This reaction is versatile and can be performed under various conditions, commonly in aqueous solutions or organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile. fishersci.co.uk

The primary advantage of the Boc group is its stability under a wide range of conditions, including exposure to most nucleophiles and bases. organic-chemistry.org This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected amino group. biosynth.com

Deprotection, or the removal of the Boc group, is efficiently achieved under acidic conditions. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in dioxane are commonly used to hydrolyze the carbamate (B1207046) and liberate the free amine. fishersci.co.ukresearchgate.net The byproducts of this reaction are typically volatile (isobutylene and carbon dioxide), which simplifies the purification process.

| Step | Reagent(s) | Typical Conditions |

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, NaHCO₃) | Water, THF, or Acetonitrile; Room Temperature. fishersci.co.uk |

| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid (TFA), HCl) | Anhydrous conditions, often in DCM or Dioxane. fishersci.co.ukresearchgate.net |

Orthogonal Protecting Group Strategies in Peptide and Complex Molecule Synthesis

When synthesizing larger molecules, such as peptides, which are assembled from multiple amino acids, it is often necessary to use several different protecting groups. An orthogonal protecting group strategy is one in which multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. biosynth.comiris-biotech.de This allows for the selective deprotection of one functional group while others remain protected. iris-biotech.de

In modern solid-phase peptide synthesis (SPPS), the most common orthogonal combination is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups, such as the tert-butyl (tBu) group, for the permanent protection of reactive amino acid side chains. peptide.comiris-biotech.de

Alternatively, a strategy employing Boc for α-amino protection is often paired with benzyl (Bzl) or other ether-based groups for side-chain protection. peptide.comresearchgate.net This system is considered "quasi-orthogonal" because both Boc and Bzl groups are removed by acidic conditions. biosynth.comresearchgate.net However, the Boc group is labile to moderately strong acids like TFA, whereas the Bzl group requires much stronger acids, such as hydrofluoric acid (HF), for cleavage. researchgate.net This difference in reactivity allows for the selective removal of the α-amino Boc group at each step of peptide chain elongation, while the side-chain protecting groups remain intact until the final cleavage from the resin. peptide.comresearchgate.net

The use of this compound fits into this Boc/Bzl strategy, where the Boc group serves as the temporary N-terminal protection. If this amino acid were incorporated into a larger peptide containing other functionalized amino acids (e.g., serine, aspartic acid, lysine), their side chains would require orthogonal protection to prevent undesirable reactions during synthesis. peptide.com

| Strategy | α-Amino Protection | Side-Chain Protection | Deprotection Conditions (α-Amino) | Deprotection Conditions (Side-Chain) | Orthogonality |

| Fmoc/tBu | Fmoc (Base-labile) | tBu, Trt (Acid-labile) | Base (e.g., Piperidine). iris-biotech.de | Strong Acid (e.g., TFA). iris-biotech.de | Fully Orthogonal. biosynth.comiris-biotech.de |

| Boc/Bzl | Boc (Acid-labile) | Bzl, Tos (Strong acid-labile) | Moderate Acid (e.g., TFA). researchgate.net | Strong Acid (e.g., HF). researchgate.net | Quasi-orthogonal. biosynth.com |

Advanced Analytical and Spectroscopic Characterization of 2r 2 Boc Amino Dodecanoic Acid and Its Derivatives

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating (2R)-2-(Boc-amino)dodecanoic acid from potential impurities and for determining its enantiomeric purity. These techniques leverage the differential partitioning of the analyte between a mobile phase and a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, critically, the enantiomeric excess of chiral compounds like this compound. To separate enantiomers, specialized chiral stationary phases (CSPs) are required. These CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times.

Commonly used CSPs for the separation of N-protected amino acids include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support), macrocyclic antibiotics, and cyclodextrins. The selection of the appropriate CSP and mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol like isopropanol (B130326) or ethanol) is critical for achieving optimal separation. The detector, often a UV detector set at a wavelength where the Boc protecting group absorbs, allows for quantification of each enantiomer, thereby enabling the calculation of enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for direct GC analysis due to its carboxylic acid and carbamate (B1207046) groups, a derivatization step is necessary. This process converts the analyte into a more volatile and thermally stable derivative.

A common derivatization strategy involves esterification of the carboxylic acid group, for instance, by reaction with methanol (B129727) or diazomethane (B1218177) to form the methyl ester. The resulting derivative, (2R)-2-(Boc-amino)dodecanoate methyl ester, is more amenable to GC analysis. The gas chromatograph separates the derivatized compound from other volatile components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. GC-MS is particularly useful for identifying and quantifying trace impurities.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than traditional HPLC. This results in substantially increased resolution, sensitivity, and speed of analysis. For this compound, UPLC can provide faster and more efficient purity assessments compared to conventional HPLC. The enhanced resolution allows for the separation of closely related impurities, leading to a more accurate purity profile. When coupled with a mass spectrometer (UPLC-MS), it becomes an even more powerful tool for both separation and identification of the target compound and any potential contaminants.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of this compound. These methods probe the molecular structure in different ways to provide a detailed picture of the atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR: Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the tert-butyl group of the Boc protecting group, the methine proton at the chiral center (α-carbon), the long alkyl chain of the dodecanoic acid moiety, and the NH proton of the carbamate.

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the carbon skeleton. The spectrum of this compound would display signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the α-carbon, and the carbons of the dodecyl chain.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by showing correlations between nuclei. COSY reveals proton-proton couplings, helping to establish the connectivity of protons within the molecule. HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of ¹H and ¹³C signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Boc (CH₃)₃ | ~1.44 (s, 9H) | ~28.3 |

| Boc C(CH₃)₃ | - | ~80.0 |

| Boc C=O | - | ~155.5 |

| CH₂ Chain | ~1.25-1.30 (m) | ~22.6-31.9 |

| α-CH | ~4.25 (m, 1H) | ~53.0 |

| COOH | - | ~176.0 |

| NH | ~5.0 (d, 1H) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS) (e.g., ESI-MS, LC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, as well as adducts with ions from the solvent (e.g., [M+Na]⁺). The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry. As the components elute from the chromatography column, they are introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak corresponding to this compound and also provides mass information for any impurity peaks separated by the LC system. This is invaluable for the identification of unknown impurities.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 316.24 |

| [M+Na]⁺ | 338.22 |

| [M-H]⁻ | 314.23 |

Note: The molecular weight of this compound (C₁₇H₃₃NO₄) is 315.45 g/mol . The expected m/z values are for the most abundant isotopes.

Polarimetry for Optical Purity Assessment

Polarimetry is a fundamental technique for assessing the optical purity of chiral molecules like this compound. This method measures the rotation of plane-polarized light as it passes through a solution of a chiral substance. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer.

The specific rotation, denoted as [α], is a standardized value calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the light through the sample (l). The formula is expressed as:

[α] = α / (l * c) pressbooks.publibretexts.org

For this compound, the "(2R)" designation indicates a specific three-dimensional arrangement of the atoms around the chiral center at the second carbon. Its enantiomer, (2S)-2-(Boc-amino)dodecanoic acid, would rotate plane-polarized light to an equal but opposite degree. Therefore, measuring the specific rotation is a direct and reliable method to confirm the enantiomeric identity and to determine the enantiomeric excess (ee) in a sample.

A dextrorotatory compound, designated with a (+) or 'd' prefix, rotates light clockwise, while a levorotatory compound, with a (-) or 'l' prefix, rotates it counter-clockwise. wikipedia.orglibretexts.org While specific experimental values for the optical rotation of this compound are not widely reported in publicly available literature, the principle remains a cornerstone of its characterization. The determination of this value is critical during synthesis and for quality control to ensure the desired enantiomer is present, as the biological activity of chiral molecules is often enantiomer-specific.

Below is an illustrative data table showcasing typical information obtained from a polarimetry analysis for a chiral compound.

| Parameter | Value | Unit | Conditions |

| Observed Rotation (α) | Value | degrees | Sodium D-line (589 nm), 20°C |

| Concentration (c) | Value | g/mL | In a specified solvent (e.g., Chloroform) |

| Path Length (l) | Value | dm | - |

| Specific Rotation [α] | Calculated Value | deg·mL·g⁻¹·dm⁻¹ | - |

Microscopy Techniques for Supramolecular Assemblies (e.g., Scanning Electron Microscopy)

The amphiphilic nature of this compound, with its polar carboxylic acid head group and a long, nonpolar dodecyl tail, predisposes it to self-assemble into ordered supramolecular structures in appropriate solvents. nih.gov Scanning Electron Microscopy (SEM) is a powerful technique to visualize the morphology of these assemblies at the micro- and nanoscale.

The self-assembly of N-protected amino acids can lead to a variety of morphologies, including nanofibers, nanorods, nanotubes, and spherical structures. nih.gov These assemblies are driven by non-covalent interactions such as hydrogen bonding between the carboxylic acid and Boc-protected amine groups, as well as van der Waals forces between the long alkyl chains. nih.gov

SEM analysis provides high-resolution images of the surface topography of these self-assembled structures. In a typical experiment, a solution of this compound would be prepared in a suitable solvent system and allowed to self-assemble. The resulting structures are then deposited on a substrate, dried, and coated with a thin layer of a conductive material before being imaged by the SEM.

The following table outlines the typical information derived from an SEM analysis of self-assembled structures.

| Parameter | Description |

| Morphology | Describes the shape of the observed structures (e.g., nanofibers, nanospheres, etc.). |

| Size/Dimensions | Provides the measurements of the assembled structures (e.g., diameter, length). |

| Dispersion | Characterizes the distribution and aggregation state of the assemblies. |

| Surface Features | Details the texture and topography of the individual structures. |

Computational and Theoretical Studies of 2r 2 Boc Amino Dodecanoic Acid and Its Role in Molecular Systems

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful tool to investigate the conformational landscape and intermolecular interactions of (2R)-2-(Boc-amino)dodecanoic acid. These simulations model the atomic motions of the molecule over time, providing a detailed view of its dynamic behavior in various environments, such as in aqueous solution or at interfaces.

The amphiphilic nature of this compound, with its long dodecyl chain and polar head group, governs its conformational preferences. In aqueous media, the dodecyl tail is expected to adopt conformations that minimize its contact with water, leading to aggregation or interaction with hydrophobic surfaces. The tert-butoxycarbonyl (Boc) protecting group adds steric bulk to the head group, influencing its rotational freedom and hydrogen bonding capacity.

MD simulations can reveal the flexibility of the long alkyl chain, which can exist in numerous conformations. The study of related amphiphilic amino acid derivatives through MD simulations has shown that the hydrophobic tail plays a crucial role in self-assembly and interaction with surfaces. For instance, simulations of similar molecules demonstrate their ability to form structures like micelles or bilayers in solution.

Key Research Findings from MD Simulations on Analogous Systems:

Conformational Flexibility: The dodecyl chain exhibits significant conformational freedom, with the gauche and anti conformations of the C-C-C-C dihedral angles being thermally accessible. This flexibility is crucial for the molecule's ability to adapt to different environments.

Solvent Interactions: In aqueous solution, water molecules form a structured hydration shell around the polar head group, while the hydrophobic tail induces a local ordering of water that is entropically unfavorable.

Aggregation Behavior: At sufficient concentrations, MD simulations predict the self-assembly of these amphiphilic molecules to form aggregates that sequester the hydrophobic tails from the aqueous environment.

Interfacial Behavior: When placed at a water-hydrophobic solvent interface, the molecule is expected to orient with its polar head group in the water phase and its hydrophobic tail in the non-polar phase.

Table 1: Representative Dihedral Angles and their Populations from MD Simulations of a Model Long-Chain N-Boc-Amino Acid

| Dihedral Angle (C-C-C-C along the dodecyl chain) | Population (%) in Aqueous Solution |

| Anti (trans) | 65 |

| Gauche (+) | 18 |

| Gauche (-) | 17 |

Note: This data is illustrative and based on general principles of alkane chain dynamics in aqueous environments.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These methods solve the Schrödinger equation for the molecule, yielding information about its molecular orbitals, charge distribution, and energetic properties.

The electronic properties of the molecule are largely dictated by the interplay between the electron-donating alkyl chain, the electron-withdrawing carboxylic acid group, and the bulky Boc-protecting group. The Boc group, in particular, influences the acidity of the carboxylic proton and the nucleophilicity of the amino group (once deprotected).

Calculations can predict key electronic descriptors that correlate with the molecule's reactivity. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack.

Key Research Findings from Quantum Chemical Calculations on Similar Molecules:

Charge Distribution: The oxygen atoms of the carboxyl and Boc groups are the most electronegative centers, carrying significant partial negative charges. The carbonyl carbons and the alpha-carbon are relatively electron-deficient.

Frontier Molecular Orbitals: The HOMO is typically localized on the non-bonding orbitals of the oxygen atoms and the nitrogen atom, while the LUMO is often centered on the π* orbital of the carbonyl groups.

Reactivity Indices: Calculation of reactivity descriptors such as chemical hardness, softness, and electrophilicity index can provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 2: Calculated Electronic Properties of a Model N-Boc-Amino Acid

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Note: These values are representative and would vary based on the specific computational method and basis set used.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or a nucleic acid receptor. researchgate.net For this compound, docking studies can help identify potential biological targets and elucidate the molecular basis of its interactions.

The amphiphilic character of this compound suggests that it could interact with proteins that have binding pockets with both hydrophobic and hydrophilic regions. The long dodecyl chain would likely favor insertion into hydrophobic pockets, driven by the hydrophobic effect. The polar head group, containing the carboxylic acid and the Boc-protected amine, can form hydrogen bonds and electrostatic interactions with polar amino acid residues in the binding site.

Key Research Findings from Docking Studies with Amphiphilic Molecules:

Binding Mode: The most favorable binding modes often involve the burial of the hydrophobic tail in a non-polar cavity of the receptor, while the polar head group remains exposed to the solvent or interacts with polar residues at the pocket's entrance.

Interaction Types: The primary interactions driving binding are hydrophobic interactions of the alkyl chain and hydrogen bonds involving the carboxyl and carbonyl groups.

Selectivity: The specific geometry and chemical nature of the binding pocket will determine the selectivity of the interaction.

Table 3: Potential Interacting Residues in a Hypothetical Receptor Binding Pocket

| Interaction Type | Potential Amino Acid Residues |

| Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine |

| Hydrogen Bonding (Donor) | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Hydrogen Bonding (Acceptor) | Aspartate, Glutamate, Asparagine, Glutamine |

Note: This table provides a generalized list of amino acids that could potentially interact with the functional groups of this compound.

Future Research Directions and Emerging Applications of 2r 2 Boc Amino Dodecanoic Acid

Development of Novel Asymmetric Synthesis Methodologies

The efficient and stereoselective synthesis of chiral α-amino acids is a cornerstone of modern organic and medicinal chemistry. While classical methods exist, ongoing research focuses on developing more efficient, sustainable, and versatile asymmetric synthetic routes. For long-chain α-amino acids like (2R)-2-(Boc-amino)dodecanoic acid, future research is likely to concentrate on several promising areas:

Organocatalytic Asymmetric Synthesis: This field has emerged as a powerful tool for the enantioselective synthesis of chiral molecules without relying on metal catalysts. rsc.org Future efforts may focus on designing novel chiral organocatalysts, such as derivatives of proline or chiral phosphoric acids, that can effectively control the stereochemistry of the amination of α-keto acids or other suitable precursors to this compound. Current time information in Nyong-et-Kellé, CM.mdpi.comresearchgate.netrsc.org The development of biomimetic transamination reactions under mild, organocatalytic conditions presents a particularly green and attractive approach. Current time information in Nyong-et-Kellé, CM.

Transition-Metal Catalyzed Asymmetric Reactions: Rhodium-based catalysts have shown significant promise in the asymmetric synthesis of amino acids. dovepress.com Future research could explore the use of rhodium complexes with novel chiral ligands for the asymmetric hydrogenation or amination of appropriate substrates to yield the desired (2R)-enantiomer with high selectivity. researchgate.netrsc.orgrsc.orgacs.org The development of catalysts that operate under mild conditions and with high turnover numbers will be a key focus.

Chemoenzymatic and Biocatalytic Methods: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amino acids. Future research may involve the discovery or engineering of novel enzymes with specificity for long-chain substrates, enabling the direct and efficient synthesis of (2R)-2-aminododecanoic acid, which can then be Boc-protected.

These advanced synthetic methodologies will not only improve the accessibility of this compound but also open up avenues for the synthesis of a wider range of structurally diverse, long-chain chiral amino acids.

Exploration in Bio-Inspired and Biomimetic Systems

The amphiphilic nature of this compound, with its polar amino acid head and a long nonpolar tail, makes it an ideal candidate for constructing bio-inspired and biomimetic systems.

Self-Assembling Peptides and Nanostructures: Amphiphilic molecules, including amino acid derivatives, can self-assemble into a variety of nanostructures such as micelles, nanofibers, and vesicles. rsc.orgresearchgate.net Future research will likely explore the self-assembly properties of peptides incorporating this compound. The long dodecyl chain can drive the formation of stable hydrophobic cores, while the chiral amino acid headgroup can introduce specific recognition and catalytic functions at the surface of the assembled structures. These self-assembling systems could find applications as scaffolds for tissue engineering or as defined adjuvants in vaccines. nih.gov

Biomimetic Membranes and Chiral Recognition: The lipid bilayer of cell membranes is a quintessential example of a self-assembled biomimetic system. acs.org The incorporation of chiral lipids or amphiphiles like this compound into artificial membrane models can be used to study the principles of chiral recognition at the membrane interface. nih.gov Research in this area could elucidate how the chirality of membrane components influences interactions with proteins, drugs, and other biomolecules, which is crucial for understanding many biological processes. nih.gov

The ability to create well-defined, functional structures that mimic biological systems opens up exciting possibilities for applications in drug delivery, diagnostics, and fundamental biological research.

Tailored Applications in Advanced Materials and Nanotechnology

The unique combination of chirality and a long alkyl chain in this compound makes it a valuable component for the design of advanced materials and for the functionalization of nanoparticles.

Functionalization of Nanoparticles: The surface modification of nanoparticles with chiral molecules like amino acids can impart specific recognition capabilities and influence their interaction with biological systems. mdpi.comnih.gov this compound can be used to functionalize the surface of various nanoparticles (e.g., gold, silica (B1680970), or magnetic nanoparticles), creating a chiral interface. mdpi.com The long dodecyl chain can enhance the stability of the nanoparticles in lipid environments and facilitate their incorporation into lipid-based drug delivery systems. rsc.orgrsc.org Such functionalized nanoparticles could be used for enantioselective recognition, catalysis, and targeted drug delivery. mdpi.com

Chiral Polymers and Materials: Chiral amino acids can be used as monomers for the synthesis of chiral polymers. rsc.org The incorporation of this compound into polymer chains could lead to materials with unique chiroptical properties and the ability to recognize and separate other chiral molecules. These materials could have applications in chiral chromatography, sensors, and asymmetric catalysis.

Amino Acid-Based Surfactants: Long-chain amino acid derivatives can act as surfactants, forming micelles and other aggregates in solution. nih.govacs.org this compound and its derivatives could be explored as novel, biodegradable, and biocompatible surfactants for applications in cosmetics, pharmaceuticals, and materials science. nih.govwhiterose.ac.uk

The development of these advanced materials leverages the molecular properties of this compound to create macroscopic functionalities.

Diversification into New Therapeutic and Diagnostic Modalities

Beyond its role as a simple building block, this compound is being explored for its potential in creating novel therapeutic and diagnostic agents.

Antimicrobial Peptides: The increasing threat of antibiotic resistance has spurred the development of new antimicrobial agents. Cationic amphiphilic peptides, which can disrupt bacterial cell membranes, are a promising class of compounds. The hydrophobic dodecyl chain of this compound makes it an excellent component for designing such peptides, enhancing their membrane-disrupting activity. ub.edu

Targeted Drug Delivery: The functionalization of drug delivery systems, such as liposomes and nanoparticles, with specific ligands can improve their targeting to diseased tissues. rsc.orgrsc.orgnih.gov The amphiphilic nature of this compound allows for its incorporation into these delivery vehicles, while its chiral headgroup can be further modified with targeting moieties to achieve site-specific drug release. rsc.org

Diagnostic Probes and Biosensors: There is a growing interest in the development of sensitive and selective biosensors for the detection of specific biomarkers. Chiral amino acids are being investigated as components of fluorescent probes and other sensing platforms. nih.govresearchgate.net The unique structure of this compound could be leveraged to create novel probes for the detection of specific biological analytes or to monitor disease states. The development of biosensors for D-amino acids, which are increasingly recognized as potential biomarkers for various diseases, is a particularly active area of research. rsc.orgub.edunih.govachemblock.com

The journey of this compound from a protected amino acid to a key component in advanced technologies highlights the immense potential that lies in the rational design and application of functionalized biomolecules.

Q & A

Q. What safety protocols are critical for handling hazardous intermediates in its synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.